molecular formula C13H17N3O5 B142080 Glycylglycyl-L-tyrosine CAS No. 17343-07-6

Glycylglycyl-L-tyrosine

Cat. No. B142080
CAS RN: 17343-07-6
M. Wt: 295.29 g/mol
InChI Key: INLIXXRWNUKVCF-JTQLQIEISA-N
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Description

Glycylglycyl-L-tyrosine (GGY) is a tripeptide composed of two glycine molecules and one L-tyrosine molecule. This peptide is of interest due to its biological and chemical properties, which have implications in enzymatic studies and peptide synthesis.

Synthesis Analysis

The synthesis of peptides related to GGY has been explored in various studies. For instance, a number of glycyl-aminoacyl-L-tyrosine ethyl esters have been synthesized to study their susceptibility to hydrolysis by α-chymotrypsin . Additionally, a novel route for the synthesis of C-glycosyl tyrosine analogues has been described, which could be adapted for the synthesis of GGY analogues . The synthesis of linear polypeptides with a known repeating sequence of amino acids, including tyrosine, has also been reported, which may provide insights into the synthesis of GGY .

Molecular Structure Analysis

The molecular structure of GGY and its analogues has been the subject of several investigations. The crystal structure of a related dipeptide, glycyl-L-tyrosyl-L-alanine dihydrate, has been determined, revealing the zwitterionic nature of the peptide and its conformation in the crystal . Additionally, vibrational spectroscopic and structural investigations have been conducted on Glycyl-Tyrosine (Gly-Tyr), providing insights into the conformational behavior and preferred conformations of the dipeptide and its dimers .

Chemical Reactions Analysis

The reactivity of GGY and related peptides has been studied in various contexts. The pH-dependent reactivity of glycyl-L-tyrosine in carboxypeptidase-A-catalyzed hydrolysis has been investigated, showing that the dipeptide can act as either a substrate or an inhibitor depending on the pH . The action of α-chymotrypsin on glycyl-aminoacyl-L-tyrosine ethyl esters has also been examined, demonstrating that the substrates undergo simple hydrolysis to free tripeptides .

Physical and Chemical Properties Analysis

The physical and chemical properties of GGY have been analyzed in different solvent environments. The enthalpies of dissolution of glycyl-L-tyrosine in various water-organic mixtures have been measured, and the influence of solvent properties on the solvation of the dipeptide has been established . Radiation-induced dimerization of tyrosine and glycyltyrosine in aqueous solutions has been studied, revealing the formation of dimeric products under certain conditions .

Relevant Case Studies

Case studies involving GGY and related peptides provide valuable insights into their behavior in biological systems. For example, the pH-dependent inhibition or activation of carboxypeptidase A by glycyl-L-tyrosine highlights the importance of environmental factors in enzyme-substrate interactions . The crystal growth of peptides via vapor diffusion, as demonstrated with glycyl-L-tyrosyl-L-alanine, is relevant for understanding peptide crystallization processes .

Scientific Research Applications

Kinetic Behavior and Utilization Glycylglycyl-L-tyrosine has been studied for its kinetic behavior and utilization when supplied intravenously in healthy subjects. Research indicates that synthetic dipeptides like L-alanyl-L-glutamine and glycyl-L-tyrosine are rapidly cleared from plasma, leading to a quick increase in the concentrations of constituent amino acids like glycine and tyrosine. This suggests a safe and efficient parenteral use of these peptides as sources of free amino acids, hinting at their potential in medical applications such as parenteral nutrition (Albers et al., 1988), (Albers et al., 1989).

Neonatal Nutrition A study focusing on parenterally fed neonates suggests that glycyl-l-tyrosine could be an effective means of providing tyrosine, essential during the neonatal period. The research identified the mean requirement and safe level of intake of tyrosine in neonates, indicating its importance in developing commercial amino acid solutions for pediatric use (Roberts et al., 2001).

Biochemical and Metabolic Insights Glycylglycyl-L-tyrosine has been part of studies exploring its biochemical and metabolic implications in conditions like glycine N-methyltransferase deficiency and in understanding the transport of plasma peptides into the cerebrospinal fluid. These studies contribute to our understanding of amino acid metabolism in various health conditions and can guide the development of nutritional and therapeutic strategies (Augoustides-Savvopoulou et al., 2003), (Himmelseher et al., 1996).

Cognitive and Neurological Implications Research has also touched upon the cognitive and neurological implications of related compounds like L-tyrosine, suggesting its role in cognitive control, working memory, and even in conditions like tyrosine hydroxylase deficiency. These insights open avenues for further exploration into the role of amino acids and their derivatives in cognitive and neurological health (Colzato et al., 2016), (Steenbergen et al., 2015), (Knappskog et al., 1995).

Safety And Hazards

L-tyrosine supplements are recognized as generally safe by the U.S. Food and Drug Administration (FDA), but they may cause interactions with certain medications .

Future Directions

The future directions in the research of Glycylglycyl-L-tyrosine involve expanding the chemical diversity of betalains and increasing their yield, exploring new host organisms for their heterologous production, and engineering their secretion from the cell . Another future direction is the enzymatic production of L-tyrosine derivatives .

properties

IUPAC Name

(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O5/c14-6-11(18)15-7-12(19)16-10(13(20)21)5-8-1-3-9(17)4-2-8/h1-4,10,17H,5-7,14H2,(H,15,18)(H,16,19)(H,20,21)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLIXXRWNUKVCF-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)CNC(=O)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CNC(=O)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426314
Record name Glycylglycyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycylglycyl-L-tyrosine

CAS RN

17343-07-6
Record name Glycylglycyl-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17343-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycylglycyl-L-tyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017343076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycylglycyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
NY Serov, VG Shtyrlin, MS Bukharov, AV Ermolaev… - Polyhedron, 2022 - Elsevier
… to complex formation between copper(II) and glycylglycyl-l-tyrosine-N-methyl amide – a … the noninvolvement of the tyrosine residue of glycylglycyl-l-tyrosine-N-methyl amide in copper(II) …
Number of citations: 2 www.sciencedirect.com
D Muller, B Decock-Le Révérend, B Sarkar - Journal of inorganic …, 1984 - Elsevier
… In order to study the influence of the tyrosine residue in the third position of DSA, a simple model of the NH 2 -terminal native sequence tripeptide of DSA, glycylglycyl-l-tyrosine-N-…
Number of citations: 17 www.sciencedirect.com
JD Glennon, B Sarkar - Biochemical Journal, 1982 - portlandpress.com
… The similarity of the Amax values for Ni(II)-tetraglycine and Ni(II)-glycylglycyl-L-tyrosine N-… peptide glycylglycyl-L-tyrosine N-methylamide with that for glycylglycyl-L-tyrosine emphasizes …
Number of citations: 33 portlandpress.com
JD Glennon, DW Hughes, B Sarkar - Journal of inorganic biochemistry, 1983 - Elsevier
The nonspecificity of dog serum albumin (DSA) for Ni(II) is mimicked by the simplest tripeptide, glycylglycyl-l-tyrosine-N-methyl amide, which forms a planar complex at high pH. In this …
Number of citations: 14 www.sciencedirect.com
P Decock, B Sarkar - Canadian journal of chemistry, 1987 - cdnsciencepub.com
… in the equilibria of Cu(I1) complexes of glycylglycyl-L-tyrosine-N-methyl amide. The third system … B l'analyse de systtme Cu(I1) glycylglycyl-L-tyrosine-N-mCthyl amide et les effets de l'…
Number of citations: 7 cdnsciencepub.com
VV Klochkov, AV Klochkov, MN Shamsutdinov… - Mendeleev …, 2011 - infona.pl
A novel approach to the determination of the spatial structure of oligopeptides on the basis of an analysis of the residual dipolar couplings 1 H– 13 C assisted by quantum-chemical …
Number of citations: 5 www.infona.pl
B Decock-Le Révérend, B Sarkar - Inorganica Chimica Acta, 1983 - Elsevier
… Cu(II)-binding studies are carried out with glycylglycyl-L-tyrosine-N-methyl amide (GGTNMA) using … The peptide glycylglycyl-L-tyrosine-N-methyl amide was synthesized according to the …
Number of citations: 1 www.sciencedirect.com
M Shamsutdinov, A Klochkov, A Krutikov, S Efimov… - dspace.kpfu.ru
Электронный архив КФУ :: Spatial structures of tripeptides glycylglycyl-l-histidine and glycylglycyl-l-tyrosine based on residual dipolar couplings and quantum-chemical computations …
Number of citations: 0 dspace.kpfu.ru
B Svensson - Biochimica et Biophysica Acta (BBA)-Enzymology, 1976 - Elsevier
… Only one binding mode was indicated for Cbz-glycylglycyl-L-tyrosine but several for Cbz-glycylglycylL-leucine [29]. The possibility that generation and breakdown of various acyl…
Number of citations: 9 www.sciencedirect.com
PF Predki, C Harford, P Brar, B Sarkar - Biochemical Journal, 1992 - portlandpress.com
… of the peptide also support this finding of non-specificity, as a heterogeneous mixture of species was found at physiological pH, similar to what is observed with glycylglycyl-L-tyrosine N-…
Number of citations: 84 portlandpress.com

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